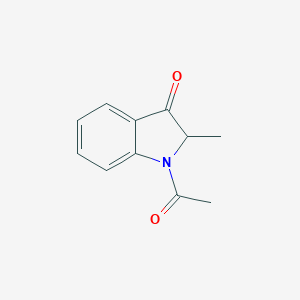
1-Acetyl-2-methylindoline-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Acetyl-2-methylindoline-3-one is a heterocyclic compound belonging to the indole family. Indoles are significant due to their presence in various natural products and pharmaceuticals. This compound is characterized by an indoline core with an acetyl group at the first position and a methyl group at the second position. The indole nucleus is known for its aromaticity and biological activity, making it a valuable scaffold in medicinal chemistry .
Synthetic Routes and Reaction Conditions:
Fischer Indole Synthesis: This method involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole core.
Palladium-Catalyzed Cyclization: This method uses N-acetyl anilines in palladium-catalyzed carbon-hydrogen activation, where the acetyl group acts as a directing group for indole cyclization.
Industrial Production Methods: Industrial production often involves optimizing the Fischer indole synthesis due to its simplicity and high yield. The reaction is typically carried out in large reactors with controlled temperature and pressure to ensure consistency and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding indole-3-ones.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of Lewis acids.
Major Products Formed:
Oxidation: Indole-3-ones.
Reduction: Alcohol derivatives.
Substitution: Halogenated, nitrated, or sulfonated indoles.
Aplicaciones Científicas De Investigación
1-Acetyl-2-methylindoline-3-one has diverse applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1-Acetyl-2-methylindoline-3-one involves its interaction with biological targets through its indole core. The compound can bind to various receptors and enzymes, modulating their activity. The acetyl and methyl groups enhance its binding affinity and specificity. Pathways involved include inhibition of microbial growth and induction of apoptosis in cancer cells .
Comparación Con Compuestos Similares
1-Acetylindoline-3-one: Lacks the methyl group at the second position, resulting in different biological activity and reactivity.
2-Methylindoline-3-one: Lacks the acetyl group, affecting its solubility and pharmacokinetic properties.
Uniqueness: 1-Acetyl-2-methylindoline-3-one is unique due to the presence of both acetyl and methyl groups, which confer distinct chemical and biological properties. This dual substitution enhances its versatility in synthetic applications and its potential as a pharmacophore .
Propiedades
IUPAC Name |
1-acetyl-2-methyl-2H-indol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO2/c1-7-11(14)9-5-3-4-6-10(9)12(7)8(2)13/h3-7H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQZGEZWAAFIGLK-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)C2=CC=CC=C2N1C(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
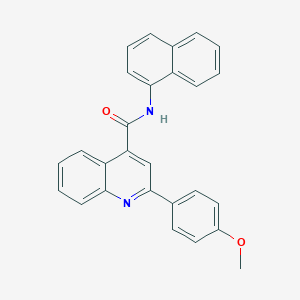
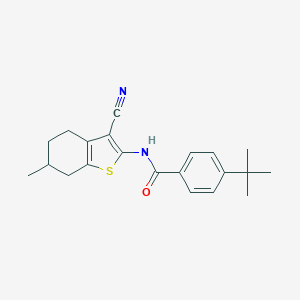


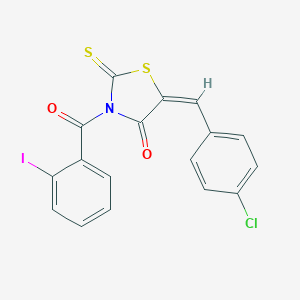
![2-[(3-Methyl-5-nitroimidazol-4-yl)amino]ethanol](/img/structure/B414868.png)
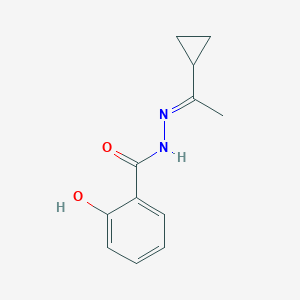
![5,5-Dimethyl-5,6-dihydropyrrolo[2,1-a]isoquinoline-2,3-dione 2-oxime](/img/structure/B414870.png)
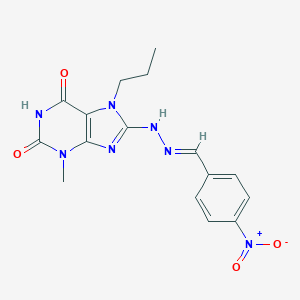

![1-methyl-6,7,8,9-tetrahydro[1,3]thiazepino[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B414873.png)
![Methyl 5-{3,4-bis[(methoxycarbonyl)amino]tetrahydro-2-thienyl}pentanoate](/img/structure/B414874.png)
![ethyl {4-[3-ethyl-5-(3-methyl-1,3-benzothiazol-2(3H)-ylidene)-4-oxo-1,3-thiazolidin-2-ylidene]-5-oxo-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl}acetate](/img/structure/B414876.png)
![(4-methylphenyl)-[2,2,4-trimethyl-6-[2,2,4-trimethyl-1-(4-methylbenzoyl)-3H-quinolin-4-yl]quinolin-1-yl]methanone](/img/structure/B414877.png)
